N-(4-fluorobenzyl)-2-nitrobenzamide
Description
N-(4-Fluorobenzyl)-2-nitrobenzamide is a benzamide derivative featuring a 4-fluorobenzyl group attached to the nitrogen of a 2-nitrobenzoyl scaffold. This compound has been synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of its butylamino analogue (5-(butylamino)-N-(4-fluorobenzyl)-2-nitrobenzamide), where 4-fluorobenzylamine reacts with activated nitrobenzoyl precursors under basic conditions . Key characterization data include HRMS (m/z 346.1565 for [M+H]⁺) and distinct NMR signals, such as a downfield-shifted aromatic proton at δ 7.97 ppm (d, J = 9.1 Hz) and fluorobenzyl CH₂ protons at δ 4.55 ppm . The compound’s structural rigidity and electron-withdrawing nitro group make it a candidate for studying retrograde trafficking inhibition and host-targeted antiviral therapies .
Properties
Molecular Formula |
C14H11FN2O3 |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-nitrobenzamide |
InChI |
InChI=1S/C14H11FN2O3/c15-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
GYKNDNPHTAGVGP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Benzamide Scaffolds
Table 1: Structural and Functional Comparisons of Benzamide Derivatives
- Electron-Withdrawing Groups : The nitro group in this compound enhances electrophilicity, facilitating nucleophilic attack in synthesis . In contrast, bromine in 4-bromo-N-(2-nitrophenyl)benzamide contributes to crystallographic stability, with two molecules per asymmetric unit .
- Heterocyclic Modifications : Replacement of the benzene ring with a thiadiazole (as in N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide) reduces molecular weight (306.30 g/mol) and alters solubility, enabling streamlined quality control via UV-spectroscopy .
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